molecular formula C12H13NO2 B2907500 (3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1340477-34-0

(3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2907500
CAS RN: 1340477-34-0
M. Wt: 203.241
InChI Key: GMSGZAPXOBAWPT-VQHVLOKHSA-N
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Description

Compounds with dimethylamino groups are often used in various industrial processes, including paint stripping, pharmaceutical manufacturing, paint remover manufacturing, and metal cleaning and degreasing . They are known for their strong intramolecular charge transfer (ICT) character due to the strong electron-withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .


Chemical Reactions Analysis

Dimethylamino compounds are known to participate in various chemical reactions. For example, 4-(Dimethylamino)pyridine (DMAP) is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more .

Mechanism of Action

Target of Action

The primary targets of the compound “3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one” are currently unknown. This compound is structurally similar to other chromen-4-one derivatives, which have been found to interact with various biological targets . .

Mode of Action

Based on its structural similarity to other chromen-4-one derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Chromen-4-one derivatives have been found to affect various biochemical pathways, including signal transduction pathways and cell cycle control . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties would determine the bioavailability of the compound, which is crucial for its efficacy. Factors that could influence these properties include the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. Depending on its targets and mode of action, it could potentially alter cellular processes, leading to changes in cell behavior. For example, if the compound targets proteins involved in cell cycle control, it could affect cell proliferation .

Safety and Hazards

Safety and hazards associated with a compound depend on its chemical structure and properties. For example, DMAP is known to be a toxic, corrosive solid .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, compounds with strong ICT character have potential applications in the field of nonlinear optics .

properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13(2)7-9-8-15-11-6-4-3-5-10(11)12(9)14/h3-7H,8H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSGZAPXOBAWPT-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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